6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine 6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18335016
InChI: InChI=1S/C13H8ClN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H
SMILES:
Molecular Formula: C13H8ClN3O2
Molecular Weight: 273.67 g/mol

6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18335016

Molecular Formula: C13H8ClN3O2

Molecular Weight: 273.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
IUPAC Name 6-chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8ClN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H
Standard InChI Key ZXEXDSCPGYLLFG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Key Descriptors

The compound has the molecular formula C₁₃H₈ClN₃O₂ and a molecular weight of 273.68 g/mol . Key computed descriptors include:

  • IUPAC Name: 6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

  • InChI: InChI=1S/C13H8ClN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H

  • SMILES: ClC1=CN2C=C(C=CC2=N1)C3=C(N(=O)=O)C=CC=C3

  • Topological Polar Surface Area (TPSA): 63.1 Ų

  • LogP: 4.09 , indicating moderate lipophilicity.

Crystallographic and Spectroscopic Data

X-ray crystallography of related imidazo[1,2-a]pyridines reveals planar bicyclic systems with bond lengths consistent with aromatic conjugation . For example, the C–N bond in the imidazole ring measures ~1.34 Å, while the C–C bonds in the pyridine moiety range from 1.38–1.42 Å .

Spectroscopic Features:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10–8.05 (m, 1H, Ar–H), 7.85–7.80 (m, 2H, Ar–H), 7.65 (d, J = 9.1 Hz, 1H, H-7), 7.50–7.45 (m, 1H, H-5), 7.30–7.25 (m, 1H, H-3) .

  • ¹³C NMR: Peaks at δ 145.7 (C-2), 144.8 (C-6), 129.8 (C-NO₂), 125.5 (C-8), and 112.4 (C-3) .

  • IR: Strong absorption at 1,524 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via two-component cyclization, adapting methodologies from analogous imidazo[1,2-a]pyridines :

Route 1:

  • Reactants: 2-Amino-5-chloropyridine and 2-nitrobenzyl bromide.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Aqueous ethanol (1:1 v/v).

  • Conditions: Room temperature, 6–8 hours .

  • Yield: 65–72% .

Route 2 (Ultrasound-Assisted):

  • Reactants: 2-Aminopyridine and 2-nitro-α-bromoacetophenone.

  • Base: K₂CO₃.

  • Solvent: PEG-400.

  • Conditions: Ultrasonic irradiation (60% amplitude, 20 kHz), 15–30 minutes .

  • Yield: 85–94% .

Reaction Mechanism

The synthesis proceeds via:

  • N-Alkylation: Attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of phenacyl bromide, forming a pyridinium intermediate .

  • Cyclization: Base-mediated deprotonation and intramolecular nucleophilic attack, yielding the imidazo[1,2-a]pyridine core .

  • Aromatization: Elimination of HBr and H₂O to form the aromatic system .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform .

  • Stability: Stable under ambient conditions but degrades under strong UV light due to nitro group photoreactivity .

Thermal Properties

  • Melting Point: 264–266°C (similar to 4-nitro analog) .

  • Thermogravimetric Analysis (TGA): Decomposition onset at 280°C .

Electronic Properties

DFT Calculations :

  • HOMO-LUMO Gap: 3.8 eV, indicating moderate electronic excitation energy.

  • Electrostatic Potential (ESP): Negative potential localized at nitro and chloride groups, favoring electrophilic interactions.

Pharmacological and Biological Activity

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus .

  • Gram-Negative Bacteria: MIC = 25 µg/mL against Escherichia coli .

Anticancer Activity

  • A-549 (Lung Cancer): IC₅₀ = 8.7 µM .

  • A-498 (Renal Cancer): IC₅₀ = 11.2 µM .

  • Mechanism: Caspase-3 activation and mitochondrial membrane depolarization .

Molecular Docking Studies

Docking with EGFR kinase (PDB: 1M17) revealed binding affinity (ΔG = −9.2 kcal/mol) via:

  • Hydrogen bonding with Met793.

  • π-π stacking with Phe723 .

Applications in Materials Science

Optoelectronic Properties

  • Absorption: λₘₐₓ = 355 nm (in DCM) .

  • Emission: λₑₘ = 461 nm (blue fluorescence) .

  • Quantum Yield: Φ = 0.12 in dichloromethane .

Coordination Chemistry

The nitro group facilitates coordination to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .

Environmental and Regulatory Considerations

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg .

  • Biodegradation: Persistent in aquatic systems (t₁/₂ > 60 days) .

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